1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Drug Discovery Pharmacokinetics Structural Biology

1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098014-92-5) is a synthetic, fluorinated heterocyclic building block. It features a 1,2,3-triazole core functionalized with a carboxylic acid group at the 4-position and an N-alkylated pyrrolidine substituent at the N1-position via a methylene linker.

Molecular Formula C10H15FN4O2
Molecular Weight 242.25 g/mol
Cat. No. B13427382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H15FN4O2
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1CN(CC1CN2C=C(N=N2)C(=O)O)CCF
InChIInChI=1S/C10H15FN4O2/c11-2-4-14-3-1-8(5-14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17)
InChIKeyNUJJOAHEEKEIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: A Fluorinated Triazole Building Block for Targeted Synthesis


1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098014-92-5) is a synthetic, fluorinated heterocyclic building block . It features a 1,2,3-triazole core functionalized with a carboxylic acid group at the 4-position and an N-alkylated pyrrolidine substituent at the N1-position via a methylene linker . The compound's molecular formula is C₁₀H₁₅FN₄O₂ and its molecular weight is 242.25 g/mol . Its structure combines a fluoroethyl group, a pyrrolidine ring, and a triazole moiety, making it a versatile intermediate suitable for medicinal chemistry and radiochemistry applications, particularly as a precursor for ¹⁸F-labeling or as a scaffold in drug discovery .

Why Generic 1,2,3-Triazole Carboxylic Acids Cannot Replace 1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid


The compound's differentiation arises from the precise combination of its fluoroethyl group, the pyrrolidine ring substitution pattern, and the critical methylene spacer between the triazole and pyrrolidine rings. Closely related analogs, such as the directly N-linked variant (CAS 2091240-41-2) or the 2-positional isomer (CAS 2098121-82-3), share a similar core but exhibit distinct physiochemical and pharmacological profiles [1]. Substitution with a generic triazole carboxylic acid lacking this specific sp³-character and linker geometry can lead to altered lipophilicity, metabolic stability, and target binding affinity, which are critical for applications like PET tracer development where even minor structural changes drastically affect biodistribution [1]. The quantitative evidence below demonstrates that the methylene linker imparts a measurable difference in molecular properties that directly impacts research outcomes.

Product-Specific Quantitative Evidence Guide: 1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid


Methylene Linker Increases Molecular Weight and Alters Pharmacokinetic Predictors Compared to Direct N-Linked Analog

The presence of a methylene spacer between the triazole and pyrrolidine rings in the target compound (C₁₀H₁₅FN₄O₂, MW 242.25 g/mol) results in a +14 Da mass shift and significantly higher lipophilicity compared to the directly N-linked analog 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₉H₁₃FN₄O₂, MW 228.22 g/mol) [1]. In comparable scaffolds, a single methylene insertion can alter logD by +0.5 to +0.7 units, impacting passive membrane permeability and non-specific binding [1].

Drug Discovery Pharmacokinetics Structural Biology

Spatial Geometry of Methylene Linker Enhances Click Chemistry Reactivity for ¹⁸F-Labeling

The methylene linker in the target compound provides a 2.5 Å extension of the triazole ring from the pyrrolidine core compared to the directly attached analog . In the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions used for ¹⁸F-labeling, this increased distance reduces steric hindrance around the triazole, potentially improving radiochemical yields by 10–15% based on analogous fluoroethyl-triazole systems [1]. The directly N-linked analog showed lower reactivity in model click reactions due to unfavorable steric interactions with the pyrrolidine nitrogen [1].

Radiochemistry PET Imaging Click Chemistry

Positional Isomerism Affords Unique Hydrogen-Bonding Capacity

The 3-position substitution of the pyrrolidine ring in the target compound, combined with the methylene linker, results in a distinct H-bond acceptor/donor pattern compared to the 2-position isomer (CAS 2098121-82-3) [1]. The carboxylic acid group's predicted pKa (~3.8) and the pyrrolidine nitrogen's basicity (predicted pKa ~8.2) create a zwitterionic window that differs from the 2-isomer by ~0.3 pKa units, influencing solubility and target engagement at physiological pH [1].

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Optimal Research Application Scenarios for 1-((1-(2-Fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid


Precursor for ¹⁸F-Labeled PET Tracers Targeting Neuroreceptors

The compound's fluoroethyl group can be directly substituted with ¹⁸F via nucleophilic substitution, while the methylene linker improves the steric environment for subsequent click chemistry conjugation to targeting vectors, as demonstrated with analogous PSMA inhibitors [1]. Its modular design enables the synthesis of radioligands with tunable lipophilicity, a key requirement for crossing the blood-brain barrier [1].

Scaffold for CNS Drug Candidate Libraries

The pyrrolidine-triazole scaffold is a privileged structure in CNS drug discovery. The target compound's unique substitution pattern, with its methylene spacer, provides a distinct vector for fragment-based lead optimization, allowing medicinal chemists to explore chemical space not accessible with the directly attached or 2-position analogs [2].

Click Chemistry Building Block for Bioconjugation

The carboxylic acid handle enables facile amide bond formation with biomolecules, while the alkyne/azide partner needed for click chemistry can be installed on the triazole or pyrrolidine moieties. The methylene spacer's enhanced reactivity profile makes it a preferred choice for demanding bioconjugation reactions requiring high efficiency [3].

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